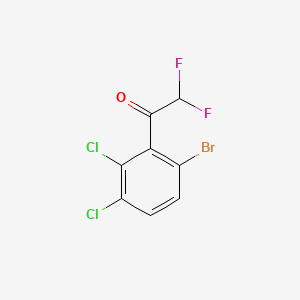
1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2,3-dichlorobenzene.
Ketone Formation: The final step involves the formation of the ethanone group, which can be achieved through various methods, including Friedel-Crafts acylation using acetyl chloride and aluminum chloride as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Corresponding alcohols.
Oxidation Products: Carboxylic acids or other oxidized forms.
Aplicaciones Científicas De Investigación
1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Altering Cellular Processes: Influencing cellular functions such as metabolism, proliferation, or apoptosis.
Comparación Con Compuestos Similares
- 2-(6-Bromo-2,3-dichlorophenyl)-1,3-dioxolane
- (6-Bromo-2,3-dichlorophenyl)(pyrrolidin-1-yl)methanone
- (6-Bromo-2,3-dichlorophenyl)boronic acid
Uniqueness: 1-(6-Bromo-2,3-dichlorophenyl)-2,2-difluoroethanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Propiedades
Fórmula molecular |
C8H3BrCl2F2O |
|---|---|
Peso molecular |
303.91 g/mol |
Nombre IUPAC |
1-(6-bromo-2,3-dichlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3BrCl2F2O/c9-3-1-2-4(10)6(11)5(3)7(14)8(12)13/h1-2,8H |
Clave InChI |
VMWGGCRBDARKGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)Cl)C(=O)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


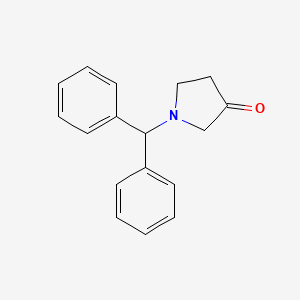
![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)
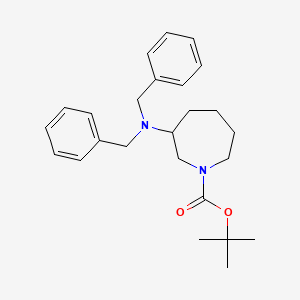
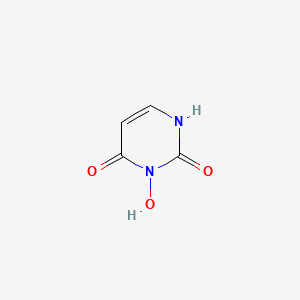
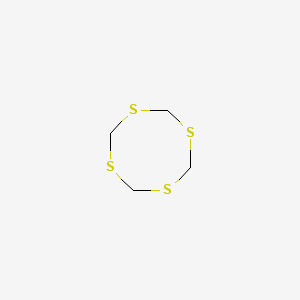
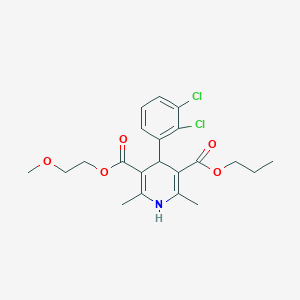
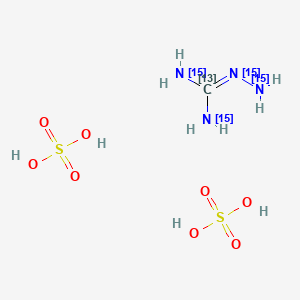
![1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14754196.png)
![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
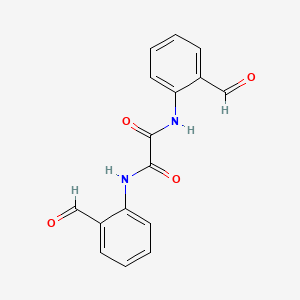

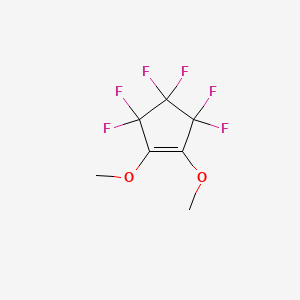
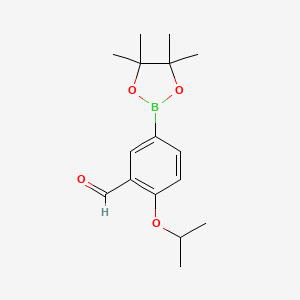
![5,10-Diphenylindeno[2,1-a]indene](/img/structure/B14754240.png)
